4-Bromo-2-fluoro-1-iodobenzene

Catalog No.
S671634
CAS No.
105931-73-5
M.F
C6H3BrFI
M. Wt
300.89 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-1-iodobenzene

CAS Number

105931-73-5

Product Name

4-Bromo-2-fluoro-1-iodobenzene

IUPAC Name

4-bromo-2-fluoro-1-iodobenzene

Molecular Formula

C6H3BrFI

Molecular Weight

300.89 g/mol

InChI

InChI=1S/C6H3BrFI/c7-4-1-2-6(9)5(8)3-4/h1-3H

InChI Key

XRMZKCQCINEBEI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)I

Canonical SMILES

C1=CC(=C(C=C1Br)F)I

Palladium-Catalyzed Cross-Coupling Reactions

Specific Scientific Field: Organic synthesis and catalysis.

Application Summary:

4-Bromo-2-fluoro-1-iodobenzene: is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . In this context, it serves as a valuable building block for creating complex organic molecules.

Experimental Procedure:

    Stannyllithiation: The compound is treated with a stannyllithium reagent (e.g., BuLi·LiCl·SnBu**) to generate an organostannane intermediate.

    Cross-Coupling Reaction: The organostannane intermediate reacts with an appropriate electrophile (e.g., aryl halide) in the presence of a palladium catalyst (e.g., Pd(PPh*)) to form the desired tetrasubstituted alkene.

Results: The cross-coupling reaction yields the desired tetrasubstituted alkene product with good selectivity and efficiency. Quantitative data on yields and purity can be obtained through gas chromatography (GC) analysis.

Fluorotriphenylene Derivatives

Specific Scientific Field: Materials chemistry and organic electronics.

Application Summary:

4-Bromo-2-fluoro-1-iodobenzene: is used in the preparation of fluorotriphenylene derivatives . These derivatives exhibit interesting optical and electronic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic semiconductors.

Experimental Procedure:

    Synthesis: The compound is reacted with appropriate reagents (e.g., fluorinating agents) to introduce fluorine atoms onto the triphenylene core.

    Characterization: The resulting derivatives are characterized using techniques such as nuclear magnetic resonance (NMR), UV-vis spectroscopy, and X-ray crystallography.

4-Bromo-2-fluoro-1-iodobenzene is an organic aromatic compound with the chemical formula C6H3BrFI. Limited information is available on its origin or specific significance in scientific research []. However, due to the presence of halogens (bromine, fluorine, and iodine) on the benzene ring, it is likely a derivative of iodobenzene used in various areas of scientific research, potentially as a precursor for other functionalized aromatic compounds.


Molecular Structure Analysis

4-Bromo-2-fluoro-1-iodobenzene possesses a benzene ring structure (C6H6) with three halogens attached at specific positions. The numbering system designates the positions:

  • Br (bromo) at position 4
  • F (fluoro) at position 2
  • I (iodo) at position 1

The presence of these halogens alters the electronic properties of the benzene ring. Bromine and iodine are electron-withdrawing groups, slightly reducing the electron density in the ring. Fluorine, on the other hand, is a weak electron-withdrawing group with inductive and resonance effects that can influence reactivity. The combination of these halogens with varying electronic effects can lead to interesting properties for potential applications.


Chemical Reactions Analysis

  • Substitution Reactions: The halogens (Br, F, I) can be replaced by other functional groups through nucleophilic aromatic substitution reactions. The relative reactivity of the halogens (I > Br > F) can influence the reaction conditions and product formation.

For example, a reaction with sodium hydroxide (NaOH) could lead to the replacement of the bromo group with a hydroxyl group (OH) :

C6H3BrFI (4-bromo-2-fluoro-1-iodobenzene) + NaOH -> C6H3FIO (2-fluoro-1-iodo-4-hydroxybenzene) + NaBr (sodium bromide)

  • Cross-Coupling Reactions

    These reactions can introduce new carbon-carbon bonds between 4-bromo-2-fluoro-1-iodobenzene and other organic molecules using transition metal catalysts like palladium or nickel.

  • Reductive Dehalogenation

    Under specific conditions, the halogens might be removed entirely using reducing agents, converting the compound back to a simpler aromatic molecule.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature (crystals or powder) [].
  • Melting Point: Expected to be in the range of 50-150 °C based on similar compounds.
  • Boiling Point: Likely above 200 °C.
  • Solubility: Slightly soluble in organic solvents like dichloromethane or chloroform due to the aromatic character, but insoluble in water due to the presence of halogens.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 83 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 82 of 83 companies with hazard statement code(s):;
H302 (41.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (41.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (41.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

105931-73-5

Wikipedia

1-Bromo-3-fluoro-4-iodobenzene

Dates

Modify: 2023-09-14

Explore Compound Types